molecular formula C8H9FO2S B3040909 3-Fluorobenzylmethylsulfone CAS No. 25195-47-5

3-Fluorobenzylmethylsulfone

Cat. No.: B3040909
CAS No.: 25195-47-5
M. Wt: 188.22 g/mol
InChI Key: BWJMWCGPPGYHRZ-UHFFFAOYSA-N
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Description

3-Fluorobenzylmethylsulfone: is an organic compound with the molecular formula C8H9FO2S 1-fluoro-3-[(methylsulfonyl)methyl]benzene . This compound is a colorless solid that is soluble in organic solvents, including chloroform and ethyl acetate .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorobenzylmethylsulfone typically involves the reaction of 3-fluorobenzyl chloride with dimethyl sulfoxide (DMSO) in the presence of a base such as sodium hydride (NaH) . The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the methylsulfonyl group .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzylmethylsulfone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluorobenzylmethylsulfone has several applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 3-Fluorobenzylmethylsulfone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological macromolecules. This interaction can lead to the modification of proteins, enzymes, and other cellular components, thereby exerting its effects .

Comparison with Similar Compounds

Uniqueness: 3-Fluorobenzylmethylsulfone is unique due to the position of the fluorine atom, which can influence its reactivity and interactions with other molecules. The presence of the fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

1-fluoro-3-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-12(10,11)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJMWCGPPGYHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90948048
Record name 1-Fluoro-3-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25195-47-5
Record name 1-Fluoro-3-[(methylsulfonyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25195-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3-[(methanesulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90948048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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